molecular formula C10H15ClN2O B3217570 N-(3-aminophenyl)butanamide hydrochloride CAS No. 1181458-24-1

N-(3-aminophenyl)butanamide hydrochloride

Cat. No. B3217570
CAS RN: 1181458-24-1
M. Wt: 214.69 g/mol
InChI Key: CDYYOANOINUMKT-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)butanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is commonly used in proteomics research . The compound’s IUPAC name is N-(3-aminophenyl)butanamide hydrochloride .

  • Safety and Hazards

    • MSDS : You can find the Material Safety Data Sheet (MSDS) here.
  • Scientific Research Applications

    Neuroprotective Potential

    Extensive studies have highlighted the significant neuroprotective effects of compounds structurally related to N-(3-aminophenyl)butanamide hydrochloride, focusing on oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation within the neurological framework. These findings suggest a broader therapeutic potential for related compounds in managing stroke and various neurodegenerative diseases, emphasizing the multi-targeted action of such neuroprotective agents. However, the transition from experimental studies to clinical application faces challenges, underscoring the need for further research to bridge this gap and fully harness the neuroprotective capabilities of these compounds (Abdoulaye & Guo, 2016).

    Antitumor Efficacy

    The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, structurally similar to N-(3-aminophenyl)butanamide hydrochloride, has shown promising antitumor efficacy in preclinical cancer models. This efficacy is attributed to its ability to activate specific receptors leading to S1PR-independent mechanisms. These findings open avenues for utilizing structurally related compounds as potential therapeutic agents in cancer treatment, highlighting the importance of further exploring these mechanisms and their applications in oncology (Zhang et al., 2013).

    Environmental and Agricultural Impacts

    Research into the use of urea fertilizers has identified compounds such as N-(n-butyl)thiophosphoric triamide, which have structural similarities to N-(3-aminophenyl)butanamide hydrochloride. These studies focus on mitigating the adverse effects of urea fertilizers on seed germination and plant growth, emphasizing the role of such compounds in improving agricultural practices and environmental sustainability. The ability to control the hydrolysis of urea and reduce the volatilization of harmful substances underscores the potential of these compounds in environmental science and agriculture (Bremner, 1995).

    properties

    IUPAC Name

    N-(3-aminophenyl)butanamide;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14N2O.ClH/c1-2-4-10(13)12-9-6-3-5-8(11)7-9;/h3,5-7H,2,4,11H2,1H3,(H,12,13);1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDYYOANOINUMKT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(=O)NC1=CC=CC(=C1)N.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15ClN2O
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    214.69 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(3-aminophenyl)butanamide hydrochloride

    Synthesis routes and methods

    Procedure details

    To a stirred solution of 3-nitroaniline, 5.3 g, 0.038 moles, in 100 ml THF was added 25 ml of triethylamine followed by butyryl chloride, 5.0 g, 0.035 moles. The reaction then was stirred at room temperature for 18 hours. The triethylamine hydrochloride was removed by filtration. To the filtrate was added 100 ml of ethyl acetate, and the organic phase was then washed with 1N hydrochloric acid, 100 ml (twice), and then with 2N sodium hydroxide, 100 ml (twice). The organic phase was dried over magnesium sulfate and the solvent was evaporated to yield an oil. The oil was then dissolved in 100 ml of methanol and 20 ml of isopropanol/hydrochloric acid and to this solution was add 250 mg of 10% palladium on carbon. The reaction was then hydrogenated for 3 hours. The catalyst was removed by filtration and the solvent was evaporated. The residue was crystallized from hot isopropanol and ethyl acetate, and was collected by filtration to yield 3-(((propyl)carbonyl)amino)aniline hydrochloride, 2.3 g. The material was used without further purification.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    25 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    100 mL
    Type
    solvent
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    isopropanol hydrochloric acid
    Quantity
    20 mL
    Type
    reactant
    Reaction Step Three
    Quantity
    250 mg
    Type
    catalyst
    Reaction Step Three
    Quantity
    100 mL
    Type
    solvent
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.